molecular formula C17H30N2O5 B1665256 阿洛昔司汀 CAS No. 88321-09-9

阿洛昔司汀

货号: B1665256
CAS 编号: 88321-09-9
分子量: 342.4 g/mol
InChI 键: SRVFFFJZQVENJC-IHRRRGAJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

阿洛昔司汀是一种合成的化合物,可以作为半胱氨酸蛋白酶抑制剂。它是一种从真菌中提取的天然产物 E-64 的合成类似物。 阿洛昔司汀已被研究用于治疗各种疾病,包括肌肉营养不良、脊髓损伤、中风和阿尔茨海默病 .

科学研究应用

Muscular Dystrophy

Aloxistatin was tested in clinical trials involving patients with Duchenne muscular dystrophy (DMD). The results indicated some improvements in muscle strength; however, the findings were not statistically significant enough to justify further development . The trials were conducted over three years across four Japanese national sanatoriums.

Neuroprotection

In animal models, Aloxistatin has demonstrated neuroprotective effects by inhibiting cathepsin B activity, which is implicated in neurodegenerative diseases. In studies involving spinal cord injury (SCI) rats, Aloxistatin reduced damage in SCI lesions and improved recovery outcomes .

Antiviral Activity Against SARS-CoV-2

Aloxistatin has shown efficacy in inhibiting SARS-CoV-2 replication in vitro. It acts by blocking cathepsin L activity, which is crucial for viral entry into host cells . This mechanism positions Aloxistatin as a potential therapeutic option for COVID-19:

  • In Vitro Studies : Research indicates that Aloxistatin effectively reduces viral load in infected cells and may serve as a candidate for drug repurposing efforts against COVID-19 .
  • Clinical Trials : Following promising preclinical results, inhalation toxicology studies have been conducted to prepare for regulatory approval and subsequent clinical trials in humans .

Case Studies and Clinical Findings

Application AreaStudy TypeKey Findings
Muscular DystrophyClinical TrialSome muscle strength improvement observed; inconclusive results led to discontinuation of studies .
NeuroprotectionAnimal Model StudySignificant reduction in cathepsin B activity; improved outcomes in spinal cord injury models .
SARS-CoV-2 InhibitionIn Vitro StudyDemonstrated effective inhibition of viral replication; potential for use as an antiviral agent .

作用机制

阿洛昔司汀通过抑制半胱氨酸蛋白酶发挥作用,半胱氨酸蛋白酶是参与蛋白质分解的酶。该化合物不可逆地与这些酶的活性位点结合,阻止它们催化肽键的水解。这种抑制会影响各种细胞过程,包括蛋白质降解、细胞信号传导和细胞凋亡。 阿洛昔司汀已被证实能抑制组织蛋白酶 L,这是一种被认为在 SARS-CoV-2 进入细胞中发挥作用的蛋白质 .

生化分析

Biochemical Properties

Aloxistatin functions as an irreversible inhibitor of cysteine proteases, including cathepsin B and cathepsin L . These enzymes are involved in protein degradation and processing within cells. By inhibiting these proteases, Aloxistatin can modulate various biochemical reactions. For instance, it has been shown to reduce the entry of SARS-CoV-2 into cells by inhibiting cathepsin L, which is necessary for viral entry . Additionally, Aloxistatin inhibits calpain, another cysteine protease, which plays a role in autophagy and platelet proteolysis .

Cellular Effects

Aloxistatin has significant effects on various cell types and cellular processes. It has been demonstrated to provide neuroprotection in spinal cord injury models by inhibiting cell death pathways . In the context of viral infections, Aloxistatin reduces the cellular entry of SARS-CoV-2 by approximately 92% . Furthermore, it has been shown to inhibit lung cancer metastasis and reduce brain amyloid-β levels, which are associated with Alzheimer’s disease . These effects highlight Aloxistatin’s influence on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, Aloxistatin exerts its effects through the irreversible inhibition of cysteine proteases. It binds covalently to the active site of these enzymes, preventing their catalytic activity . This inhibition leads to a cascade of downstream effects, including the modulation of autophagy, reduction of viral entry, and neuroprotection. Aloxistatin’s ability to inhibit cathepsin B and cathepsin L is particularly significant in its antiviral and anticancer properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Aloxistatin have been observed to change over time. Studies have shown that Aloxistatin is stable and maintains its inhibitory activity over extended periods . Its long-term effects on cellular function can vary depending on the context. For example, in spinal cord injury models, Aloxistatin provides sustained neuroprotection, while in viral infection models, its antiviral effects are observed within a shorter timeframe .

Dosage Effects in Animal Models

The effects of Aloxistatin vary with different dosages in animal models. In studies involving hamsters, a dosage of 100 mg/kg was found to strongly inhibit cathepsin B and cathepsin L activities in skeletal muscle, heart, and liver . In spinal cord injury rats, Aloxistatin provided neuroprotection at similar dosages . At higher doses, potential toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

Aloxistatin is involved in metabolic pathways related to protein degradation and processing. By inhibiting cysteine proteases, it affects the breakdown of proteins and peptides within cells . This inhibition can influence metabolic flux and metabolite levels, particularly in pathways involving autophagy and proteolysis. The interaction of Aloxistatin with enzymes such as cathepsin B and cathepsin L is central to its metabolic effects .

Transport and Distribution

Within cells and tissues, Aloxistatin is transported and distributed through various mechanisms. It is a cell-permeable compound, allowing it to enter cells and reach its target enzymes . The distribution of Aloxistatin within tissues can be influenced by factors such as tissue permeability and the presence of transporters or binding proteins. Its localization and accumulation within specific tissues are critical for its therapeutic efficacy .

Subcellular Localization

Aloxistatin’s subcellular localization is primarily within lysosomes, where cysteine proteases such as cathepsin B and cathepsin L are active . This localization is facilitated by targeting signals and post-translational modifications that direct Aloxistatin to lysosomal compartments. The activity of Aloxistatin within lysosomes is essential for its inhibitory effects on protease activity and subsequent cellular processes .

准备方法

阿洛昔司汀是通过一系列化学反应合成的。合成路线涉及制备乙基 (2S,3S)-3-[(2S)-4-甲基-1-(3-甲基丁胺基)-1-氧代戊烷-2-基]氨基甲酰氧环氧乙烷-2-羧酸酯。 反应条件通常包括使用有机溶剂和特定试剂来获得所需的产物

化学反应分析

阿洛昔司汀会发生各种化学反应,包括:

    氧化: 阿洛昔司汀可以在特定条件下被氧化,从而导致形成氧化衍生物。

    还原: 还原反应可以将阿洛昔司汀转化为具有不同化学性质的还原形式。

    取代: 阿洛昔司汀可以发生取代反应,其中特定的官能团被其他官能团取代。这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。

相似化合物的比较

阿洛昔司汀与其他半胱氨酸蛋白酶抑制剂类似,例如 E-64 及其类似物。阿洛昔司汀在其合成结构和特定的抑制特性方面独一无二。类似的化合物包括:

阿洛昔司汀的独特之处在于其特定的结构,这使得它能够有效地抑制多种半胱氨酸蛋白酶并表现出抗病毒特性。

生物活性

Aloxistatin, also known as E-64d or loxistatin, is a synthetic cysteine protease inhibitor that has garnered attention for its diverse biological activities, particularly in neuroprotection, antiviral effects, and its potential therapeutic applications in various diseases. This compound acts primarily by irreversibly inhibiting cysteine proteases such as cathepsin B and L, which play critical roles in cellular processes including protein degradation, immune response, and viral entry into host cells.

Aloxistatin's biological activity is largely attributed to its ability to alkylate the catalytic cysteine thiol in proteases. This mechanism inhibits the function of these enzymes, leading to various physiological effects:

  • Inhibition of Cathepsins : Aloxistatin effectively inhibits cathepsin B and L, which are implicated in the pathogenesis of several diseases, including Alzheimer's disease and viral infections like COVID-19.
  • Neuroprotective Effects : In animal models of spinal cord injury (SCI) and Alzheimer's disease, Aloxistatin has demonstrated neuroprotective properties by reducing amyloid-β levels and improving memory deficits through the inhibition of cathepsin B activity .
  • Antiviral Activity : Notably, Aloxistatin has shown a significant reduction in SARS-CoV-2 pseudovirus entry into cells by approximately 92%, highlighting its potential as an antiviral agent .

In Vitro Studies

Target Effect Reference
Cathepsin BInhibition of activity ,
Cathepsin LInhibition of activity ,
Platelet AggregationInhibition of aggregation
Osteoblast DifferentiationInhibition of differentiation induced by PTH

In Vivo Studies

Aloxistatin has been evaluated in various animal models with promising results:

  • Alzheimer's Disease Models : Aloxistatin administration improved cognitive function by reducing brain amyloid-β levels through cathepsin B inhibition .
  • Spinal Cord Injury Models : It provided neuroprotection in SCI lesions and surrounding tissues .
  • SARS-CoV-2 Models : Demonstrated significant inhibition of viral entry into host cells .

Case Study 1: Neuroprotection in Alzheimer's Disease

In a study involving transgenic mice models for Alzheimer's disease, Aloxistatin was administered at a dosage of 100 mg/kg. The results indicated a marked decrease in amyloid plaques and improved memory performance on cognitive tests compared to control groups. This suggests that Aloxistatin may offer therapeutic benefits for Alzheimer's disease through its protease inhibition properties.

Case Study 2: Antiviral Efficacy Against SARS-CoV-2

In vitro studies conducted using human cell lines showed that Aloxistatin significantly reduced the entry of SARS-CoV-2 pseudoviruses. The mechanism was linked to the inhibition of cathepsin L, which is crucial for viral entry. These findings highlight Aloxistatin's potential as a candidate for COVID-19 treatment strategies .

属性

IUPAC Name

ethyl (2S,3S)-3-[[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O5/c1-6-23-17(22)14-13(24-14)16(21)19-12(9-11(4)5)15(20)18-8-7-10(2)3/h10-14H,6-9H2,1-5H3,(H,18,20)(H,19,21)/t12-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVFFFJZQVENJC-IHRRRGAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)NCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H](O1)C(=O)N[C@@H](CC(C)C)C(=O)NCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00904150
Record name Aloxistatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88321-09-9
Record name Loxistatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88321-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aloxistatin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088321099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aloxistatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3S)-trans-Epoxysuccinyl-L-leucylamido-3-methylbutane ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALOXISTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5W337AOUR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aloxistatin
Reactant of Route 2
Reactant of Route 2
Aloxistatin
Reactant of Route 3
Aloxistatin
Reactant of Route 4
Aloxistatin
Reactant of Route 5
Aloxistatin
Reactant of Route 6
Aloxistatin
Customer
Q & A

Q1: How does Aloxistatin interact with its target and what are the downstream effects?

A: Aloxistatin (also known as E-64d) is a potent, irreversible inhibitor of cysteine proteases, particularly cathepsins []. It forms a thioether bond with the active site cysteine residue of the protease, effectively blocking its enzymatic activity []. This inhibition has implications for various cellular processes, including autophagy, a lysosome-dependent degradation pathway crucial for cellular homeostasis []. Studies have shown that Aloxistatin can block autophagy flux, leading to the accumulation of autophagic substrates [].

Q2: What is the role of Aloxistatin in studying axonal degeneration?

A: Research using murine dorsal root ganglia cultures suggests that Aloxistatin can protect axons from degeneration following axotomy []. This protective effect stems from its ability to inhibit calpains, calcium-activated proteases involved in the breakdown of the axonal cytoskeleton []. By blocking calpain activity, Aloxistatin preserves axonal integrity and prevents cytoskeletal degradation [].

Q3: How is Aloxistatin being explored in the context of COVID-19 research?

A: The COVID-19 pandemic has spurred interest in identifying potential therapeutic targets. One such target is cathepsin L, a cysteine protease involved in the entry of SARS-CoV-2 into host cells [, ]. Aloxistatin, being a potent cathepsin L inhibitor, has shown antiviral activity against SARS-CoV-2 in vitro []. This finding suggests its potential as a starting point for developing antiviral drugs against COVID-19.

Q4: How does Aloxistatin affect BRCA1 protein levels and what are the implications for cancer research?

A: Interestingly, Aloxistatin was identified as a potential activator of BRCA1, a tumor suppressor protein involved in DNA repair, in a high-content screen using BRCA1-reporter cell lines []. Treatment with Aloxistatin led to a dose-dependent increase in BRCA1 protein levels []. This finding holds promise for developing strategies to enhance BRCA1 expression and function, potentially benefiting individuals with BRCA1-associated cancers.

Q5: Can you elaborate on the structural characteristics of Aloxistatin?

A: While the provided research papers do not explicitly detail Aloxistatin's molecular formula, weight, or spectroscopic data, they highlight its structural features essential for its inhibitory activity []. Aloxistatin contains an epoxide warhead, which reacts with the active site cysteine residue of its target protease, forming a stable covalent bond []. This covalent modification irreversibly inhibits the protease.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。